PSMA-Val-Cit-PAB-Monometyl Auristatin E is a compound designed for targeted cancer therapy, particularly in the treatment of prostate cancer. This compound consists of a peptide-based linker, which connects the cytotoxic agent monomethyl auristatin E to a targeting moiety that binds to the prostate-specific membrane antigen. The structure of PSMA-Val-Cit-PAB-Monometyl Auristatin E allows for selective delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy tissues.
The compound is classified as an antibody-drug conjugate (ADC), a class of therapeutics that combines an antibody with a cytotoxic drug through a linker. This specific compound utilizes the valine-citrulline peptide linker, which is known for its stability and ability to be cleaved by proteolytic enzymes in the tumor microenvironment, allowing for the release of the active drug.
The synthesis of PSMA-Val-Cit-PAB-Monometyl Auristatin E involves several key steps:
The synthesis process has been detailed in various studies, highlighting yields and purification methods used throughout the process .
The molecular structure of PSMA-Val-Cit-PAB-Monometyl Auristatin E features:
The molecular formula has been calculated as with a molecular weight of approximately 1123.7031 g/mol .
The primary chemical reaction involved in PSMA-Val-Cit-PAB-Monometyl Auristatin E is hydrolysis of the valine-citrulline bond by lysosomal proteases, which leads to the release of monomethyl auristatin E. This self-immolative mechanism ensures that the cytotoxic drug is released only within targeted cells, enhancing its therapeutic efficacy while reducing systemic toxicity .
The mechanism of action for PSMA-Val-Cit-PAB-Monometyl Auristatin E involves:
This targeted approach allows for effective treatment with minimized side effects compared to conventional chemotherapy .
Data from various studies indicate that this compound exhibits favorable pharmacokinetic properties, including prolonged circulation time due to its large molecular size .
PSMA-Val-Cit-PAB-Monometyl Auristatin E has significant applications in oncology:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0